molecular formula C14H15N5O2S2 B2731318 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 941922-36-7

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2731318
CAS RN: 941922-36-7
M. Wt: 349.43
InChI Key: OCDTXYXPCBRESW-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

Transformations of Dimethylbenzothiophenes

Research on the transformations of six isomers of dimethylbenzothiophene by three Pseudomonas strains highlights the microbial degradation of sulfur heterocycles in petroleum, leading to various sulfur-containing metabolites. This study provides insights into the biodegradation pathways of thiophene-containing compounds, which could be relevant for environmental remediation and understanding the microbial interactions with thiophene sulfonamides (Kropp et al., 1996).

Fluorescent Probe for Discrimination of Thiophenols

The development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols demonstrates the application of thiophene derivatives in chemical and biological sensing. Such probes can be crucial for detecting toxic benzenethiols and biologically active compounds in environmental and biological sciences (Wang et al., 2012).

Synthesis and Antiviral Activity of Thiadiazole Sulfonamides

A study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their antiviral activity provides a clear example of the potential pharmaceutical applications of thiophene sulfonamides. The focus on antiviral properties suggests a pathway for the development of new medications or research tools (Chen et al., 2010).

Catalytic Oxidative Desulfurization

The study of catalytic oxidative desulfurization of diesel fuel on a continuous fixed-bed reactor using metal-containing molecular sieves explores the role of thiophene sulfonamides in industrial applications, particularly in the purification of fossil fuels (Chica et al., 2006).

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-10-5-6-12(8-11(10)2)19-13(16-17-18-19)9-15-23(20,21)14-4-3-7-22-14/h3-8,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDTXYXPCBRESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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